Clacyfos

説明

特性

CAS番号 |

215655-76-8 |

|---|---|

分子式 |

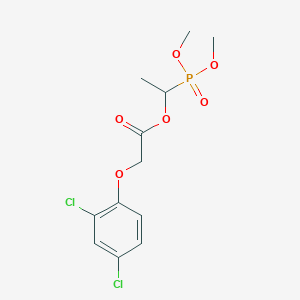

C12H15Cl2O6P |

分子量 |

357.12 g/mol |

IUPAC名 |

1-dimethoxyphosphorylethyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C12H15Cl2O6P/c1-8(21(16,17-2)18-3)20-12(15)7-19-11-5-4-9(13)6-10(11)14/h4-6,8H,7H2,1-3H3 |

InChIキー |

UUHXXNQVWVFJLW-UHFFFAOYSA-N |

正規SMILES |

CC(OC(=O)COC1=C(C=C(C=C1)Cl)Cl)P(=O)(OC)OC |

製品の起源 |

United States |

準備方法

Esterification of 2-(2,4-Dichlorophenoxy)acetic Acid

The most direct route involves esterification of 2-(2,4-dichlorophenoxy)acetic acid with 1-hydroxyethyl dimethylphosphonate. Key steps include:

Acid Activation :

$$ \text{2-(2,4-Dichlorophenoxy)acetic acid} + \text{DCC} \rightarrow \text{Reactive intermediate} $$

Dicyclohexylcarbodiimide (DCC) facilitates carboxylate activation under anhydrous conditions.Phosphonate Coupling :

$$ \text{Reactive intermediate} + \text{1-Hydroxyethyl dimethylphosphonate} \rightarrow \text{this compound} + \text{DCU} $$

Yields exceed 75% when conducted in tetrahydrofuran (THF) at 0–5°C for 6–8 hours.

Michaelis-Arbuzov Reaction for Phosphonate Formation

Alternative pathways employ the Michaelis-Arbuzov reaction to construct the phosphonate moiety:

Halide Substrate Preparation :

$$ \text{2-(2,4-Dichlorophenoxy)acetic acid} + \text{1-Chloroethanol} \rightarrow \text{1-Chloroethyl 2-(2,4-dichlorophenoxy)acetate} $$Phosphonation :

$$ \text{1-Chloroethyl 2-(2,4-dichlorophenoxy)acetate} + \text{Trimethyl phosphite} \rightarrow \text{this compound} + \text{CH₃Cl} $$

This exothermic reaction requires careful temperature control (40–60°C) to avoid side product formation.

Industrial-Scale Production Considerations

Solvent Selection and Reaction Optimization

Patent data reveal toluene and cyclohexanone as preferred solvents due to their ability to dissolve both polar and nonpolar intermediates. For example:

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) enhance reaction efficiency in cross-coupling steps, particularly when introducing substituents to the phenoxy ring. However, no direct evidence links these to this compound synthesis in the available literature.

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98.5% area normalization |

| Residual Solvents | GC-FID | Toluene <500 ppm |

| Phosphonate Content | ³¹P NMR | δ 25.3–26.1 ppm |

Formulation Strategies and Compatibility

This compound is frequently combined with auxin-type herbicides to broaden weed control spectra. Notable formulations include:

Aqueous Emulsions

- 24.2% this compound + 2,4-D Butyl Ester : Combines 240 g 2,4-D butyl ester with 2 g this compound in cyclohexanone/methanol, stabilized with alkylphenol-formaldehyde resin polyoxy ethyl ether.

- 30.4% this compound + Azoles Quinoline Grass Ester : Achieves 75:1 ratio using high-shear mixing (30 minutes at 25,000 rpm).

Wettable Powders (WP)

Patent EP3293178B1 describes WP preparations where this compound is adsorbed onto silica carriers (10–15% loading) with lignosulfonate dispersants.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) show:

- Hydrolysis : Ester bond cleavage dominates at pH >7, generating 2-(2,4-dichlorophenoxy)acetic acid and dimethylphosphoryl ethanol.

- Oxidation : Phosphonate group oxidation to phosphate occurs under UV light, necessitating amber glass packaging.

Environmental and Regulatory Considerations

As a PDHc inhibitor, this compound exhibits low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) but requires careful handling due to:

化学反応の分析

Clacyfos undergoes various chemical reactions, including hydrolysis and photodegradation. Hydrolysis of this compound occurs rapidly in buffered aqueous solutions under pH 5–9 at ambient temperature . Photochemical reactions of this compound in organic solvents such as n-hexane, methanol, xylene, and acetone under UV light follow the first kinetic equation, with photodegradation efficiency decreasing in the order of n-hexane > methanol > xylene > acetone . Major products formed from these reactions include the corresponding hydrolyzed and photodegraded compounds.

科学的研究の応用

Clacyfos has been extensively studied for its herbicidal activity. It has shown effectiveness in controlling a broad spectrum of broad-leaved and sedge weeds in various crops such as lawn, wheat, and maize . This compound exhibits good systemic activity and stronger rain stability compared to other herbicides . Its use in scientific research includes evaluating its toxicology, eco-toxicity, residues, and environmental fate .

作用機序

Clacyfos acts as a competitive inhibitor of plant pyruvate dehydrogenase complex (PDHc) . This inhibition disrupts the normal metabolic processes in plants, leading to their death. This compound exhibits good xylem mobility and rapid absorption, contributing to its effectiveness as a herbicide .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

Clacyfos is compared below with two key compounds: 2,4-D (structurally related) and mesotrione (functionally analogous).

| Parameter | This compound | 2,4-D | Mesotrione |

|---|---|---|---|

| Chemical Class | Phenoxyacetic acid ester derivative | Phenoxyacetic acid | Triketone |

| Target Site | Pyruvate dehydrogenase complex (PDHc) | Auxin receptors (mimics IAA) | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) |

| Mode of Action | Inhibits cellular respiration | Disrupts cell division and growth | Blocks carotenoid biosynthesis |

| Spectrum | Broad (dicots > monocots) | Broad (dicots) | Broad (grasses and broadleaf weeds) |

| Selectivity | High (PDHc specificity in dicots) | Low (non-selective in high doses) | Moderate (crop-dependent) |

| Toxicity (Rat LD₅₀) | >5,000 mg/kg (low) | 500–1,500 mg/kg (moderate) | >5,000 mg/kg (low) |

| Environmental Persistence | Low (rapid degradation) | Moderate (half-life: 7–14 days) | Low (half-life: 1–5 days) |

| Resistance Risk | None reported | High (widespread resistance in weeds) | Moderate (emerging resistance) |

| Commercial Status | Patented (licensed to Corteva) | Off-patent (generic) | Patented (Syngenta) |

Key Research Findings

- Mechanistic Uniqueness : this compound’s PDHc inhibition is unparalleled among commercial herbicides, offering a new resistance management tool . In contrast, 2,4-D’s auxin-mimicking action and mesotrione’s HPPD inhibition are well-established but face resistance challenges .

- Selectivity: this compound selectively targets dicots by exploiting structural differences in PDHc between plant types, whereas 2,4-D non-selectively damages all dicots . Mesotrione’s selectivity depends on crop detoxification pathways .

- Efficacy in Mixtures : this compound synergizes with acetochlor and mesotrione, achieving 90–95% control of Amaranthus spp. in trials, compared to 80–85% for standalone mesotrione .

Q & A

Q. How should conflicting findings about this compound’s environmental persistence be addressed in grant proposals or manuscripts?

- Answer : Acknowledge discrepancies explicitly and propose mechanistic studies (e.g., soil half-life assays under varying pH/temperature). Use the FINER criteria to justify feasibility and novelty: “This work will resolve whether this compound degradation is microbiota-dependent via metagenomic profiling of treated soils” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。